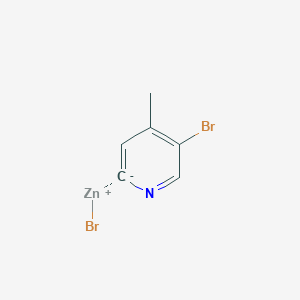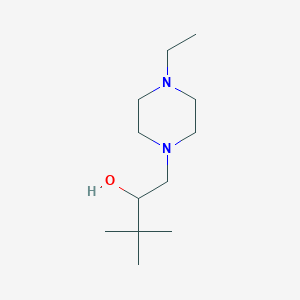![molecular formula C7H11NO2 B14888523 2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one](/img/structure/B14888523.png)
2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one is a nitrogen-containing heterocycle with significant potential in the field of drug discovery. This compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring, making it a unique and challenging scaffold to synthesize . The interest in this compound has grown due to its synthetic and pharmacological potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one typically involves intramolecular cyclization reactions. One common method starts with 6-oxabicyclo[3.2.1]oct-3-en-7-one, which undergoes a three-step process to form the desired compound . The steps include opening the lactone ring with amines to form amides, followed by reduction with lithium aluminium hydride to yield amino alcohols .
Industrial Production Methods
The use of flow chemistry and continuous processing can enhance the efficiency and yield of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .
Applications De Recherche Scientifique
2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular processes and biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the hydroxy group at the 2-position.
6-Oxabicyclo[3.2.1]octane: Contains an oxygen atom in place of the nitrogen atom.
Uniqueness
2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one is unique due to its specific substitution pattern and the presence of both nitrogen and hydroxy functional groups. This combination enhances its reactivity and potential for diverse chemical transformations .
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
2-hydroxy-6-azabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C7H11NO2/c9-6-2-1-4-3-5(6)7(10)8-4/h4-6,9H,1-3H2,(H,8,10) |
Clé InChI |
RWGGGPWVIRCTJG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2CC1NC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


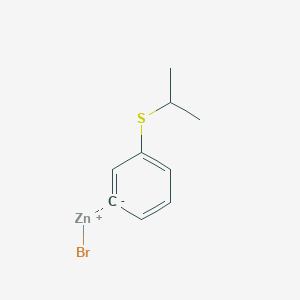
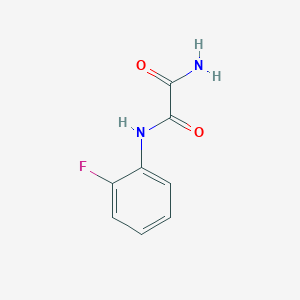
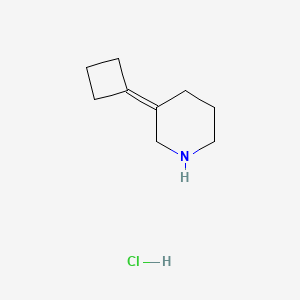

![2-[2-[(3R,4R,5S,7S,16S)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B14888464.png)
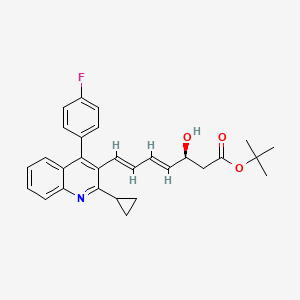
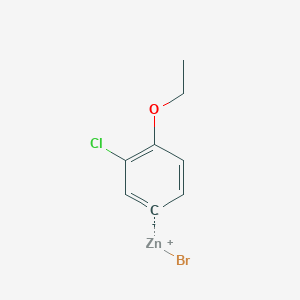
![1-[3-(2-Chloro-phenyl)-4,5-dihydro-isoxazol-5-ylmethyl]-4-methyl-1H-quinolin-2-one](/img/structure/B14888486.png)

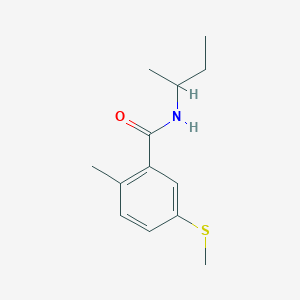
![1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)

